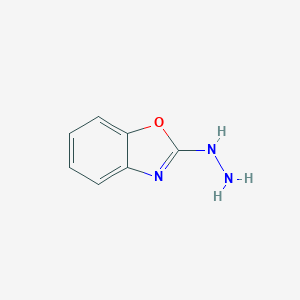

2-Hydrazino-1,3-benzoxazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193633. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-benzoxazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-10-7-9-5-3-1-2-4-6(5)11-7/h1-4H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QITJGSMHKVXOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307653 | |

| Record name | 2-hydrazino-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15062-88-1 | |

| Record name | 15062-88-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydrazino-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDRAZINOBENZOXAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydrazino-1,3-benzoxazole from 2-Mercaptobenzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-hydrazino-1,3-benzoxazole, a valuable intermediate in the development of novel heterocyclic compounds for pharmaceutical applications.[1] The primary synthetic route detailed herein involves the nucleophilic substitution reaction of 2-mercaptobenzoxazole with hydrazine hydrate.

Reaction Principle

The synthesis proceeds via the reaction of 2-mercaptobenzoxazole with hydrazine hydrate.[2] In this reaction, the hydrazine molecule acts as a nucleophile, attacking the carbon atom at the 2-position of the benzoxazole ring. This leads to the displacement of the mercapto group (-SH) and the formation of the 2-hydrazino derivative. The reaction is typically carried out under reflux conditions, often in the presence of a solvent such as ethanol.[3][4]

Experimental Protocols

Several protocols have been reported for this synthesis. Below are detailed methodologies synthesized from the scientific literature.

Protocol 1: Direct Reflux with Hydrazine Hydrate and Ethanol

This is the most commonly cited method for the synthesis.

-

Materials:

-

2-Mercaptobenzoxazole

-

Hydrazine Hydrate (80-99% solution)

-

Ethanol

-

-

Procedure:

-

A mixture of 2-mercaptobenzoxazole (0.01 mole, 1.51 g) and hydrazine hydrate (10 ml) is refluxed for 3 hours.[4]

-

Following the initial reflux, ethanol (15 ml) is added to the reaction mixture, and the reflux is continued for an additional 4 hours.[4]

-

After cooling the reaction mixture, the precipitated solid is collected by filtration.

-

The crude product is washed with cold water to remove any residual hydrazine hydrate and other water-soluble impurities.[4]

-

The final product is purified by recrystallization from ethanol.[4]

-

Protocol 2: Alternative Synthesis from 2-Chloro-1,3-benzoxazole

For comparative purposes, an alternative synthesis starting from 2-chloro-1,3-benzoxazole is also presented.

-

Materials:

-

2-Chloro-1,3-benzoxazole

-

Hydrazine Hydrate

-

Diethyl ether

-

Water

-

-

Procedure:

-

A solution of 2-chloro-1,3-benzoxazole (2.5 g, 16.3 mmol) in diethyl ether (4 mL) is added dropwise to a solution of hydrazine hydrate (4.07 g, 81.4 mmol) in diethyl ether (20 mL). The reaction temperature is maintained below 30°C.[5]

-

The reaction mixture is then stirred at 20°C for 1 hour.[5]

-

The solvent is evaporated under reduced pressure.

-

Water (50 mL) is added to the residue and stirred for 10 minutes.[5]

-

The solid product is collected by filtration, washed with water (50 mL), and dried to yield the pure product.[5]

-

Data Presentation

The following tables summarize the quantitative data reported for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields

| Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Reference |

| 2-Mercaptobenzoxazole | Hydrazine Hydrate | None, then Ethanol | 7 hours (total) | Not Specified | [4] |

| 2-Mercaptobenzoxazole | Hydrazine Hydrate | Ethanol | 4 hours | Not Specified | [3][6] |

| 2-Chloro-1,3-benzoxazole | Hydrazine Hydrate | Diethyl Ether | 1 hour | 82.4% | [5] |

Table 2: Physical and Spectral Data of this compound

| Property | Value | Reference |

| Melting Point | 181-183 °C | [7] |

| ¹H NMR (400MHz, DMSO-d6) δ (ppm) | ||

| NH (br s) | 8.76 (1H) | [5] |

| Aromatic CH (d, J=7.7Hz) | 7.31 (1H) | [5] |

| Aromatic CH (d, J=7.3Hz) | 7.22 (1H) | [5] |

| Aromatic CH (dt, J=1.0, 7.7Hz) | 7.09 (1H) | [5] |

| Aromatic CH (dt, J=1.1, 7.7Hz) | 6.95 (1H) | [5] |

| NH₂ (br s) | 4.47 (2H) | [5] |

| FT-IR (cm⁻¹) | ||

| NH₂ Stretching | 3300, 3180 | [7] |

| C=N Stretching | 1660 | [7] |

Visualizations

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis and purification.

Applications in Drug Development

This compound is a key building block in medicinal chemistry. The presence of the reactive hydrazine group allows for the straightforward synthesis of a variety of derivatives, including hydrazones, pyrazoles, and triazoles, by reacting it with aldehydes, ketones, or other appropriate reagents.[2][8] These resulting heterocyclic structures are of significant interest in drug discovery due to their diverse biological activities, which have been reported to include antimicrobial, anti-inflammatory, and anticancer properties.[2][8] The synthesis of this intermediate is therefore a critical first step for researchers aiming to explore the therapeutic potential of novel benzoxazole-based compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and antimicrobial activities of 2-[(alpha-methylbenzylidene)-hydrazino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Hydrazino-1,3-benzoxazole synthesis from 2-chloro-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 2-hydrazino-1,3-benzoxazole, a versatile intermediate in the development of novel therapeutic agents. The primary synthetic route discussed is the nucleophilic substitution reaction of 2-chloro-1,3-benzoxazole with hydrazine hydrate. This document details the experimental protocol, presents key reaction data, and illustrates the synthetic workflow.

Core Synthesis

The synthesis of this compound is efficiently achieved by reacting 2-chloro-1,3-benzoxazole with an excess of hydrazine hydrate. The hydrazine acts as a nucleophile, displacing the chloride at the 2-position of the benzoxazole ring.

Reaction Data

The following table summarizes the quantitative data for the synthesis of this compound from 2-chloro-1,3-benzoxazole.

| Parameter | Value | Reference |

| Starting Material | 2-Chloro-1,3-benzoxazole | [1] |

| Reagent | Hydrazine hydrate (NH₂NH₂·H₂O) | [1] |

| Solvent | Diethyl ether | [1] |

| Reactant Molar Ratio (2-chloro-1,3-benzoxazole : Hydrazine hydrate) | 1 : 5 | [1] |

| Reaction Temperature | Below 30°C (addition), 20°C (stirring) | [1] |

| Reaction Time | 1 hour | [1] |

| Product Appearance | White solid | [1] |

| Yield | 82.4% | [1] |

| ¹H NMR (400MHz, DMSO-d₆) δ (ppm) | 8.76 (br s, 1H), 7.31 (d, J= 7.7Hz, 1H), 7.22 (d, J = 7.3Hz, 1H), 7.09 (dt, J= 1.0, 7.7Hz, 1H), 6.95 (dt, J= 1.1, 7.7Hz, 1H), 4.47 (brs, 2H) | [1] |

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound.[1]

Materials:

-

2-Chloro-1,3-benzoxazole (2.5g, 16.3 mmol)

-

Hydrazine hydrate (4.07g, 81.4 mmol)

-

Diethyl ether

-

Water

Procedure:

-

Prepare a solution of hydrazine hydrate (4.07g, 81.4 mmol) in diethyl ether (20 mL).

-

In a separate flask, dissolve 2-chloro-1,3-benzoxazole (2.5g, 16.3 mmol) in diethyl ether (4 mL).

-

Add the 2-chloro-1,3-benzoxazole solution dropwise to the hydrazine hydrate solution while maintaining the reaction temperature below 30°C.

-

Stir the resulting reaction mixture at 20°C for 1 hour.

-

Evaporate the solvent under reduced pressure.

-

To the residue, add water (50 mL) and stir the mixture for 10 minutes.

-

Collect the solid product by filtration.

-

Wash the filter cake with water (50 mL).

-

Dry the filter cake to obtain pure this compound (2g, 82.4% yield) as a white solid.

Synthetic Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is a valuable building block for the synthesis of various heterocyclic compounds with potential biological activities. For instance, it can be reacted with 2,4-dioxopentanoic acid methyl ester to prepare pyrazole compounds.[1] Derivatives of 2-hydrazinobenzoxazole have been investigated for their antimicrobial activities.[2] This highlights the importance of this compound as a scaffold in medicinal chemistry for the development of new therapeutic agents.[3]

While the direct signaling pathways of this compound are not the primary focus of its use, its derivatives are designed to interact with specific biological targets. The experimental workflow for evaluating these derivatives often involves antimicrobial susceptibility testing against various bacterial and fungal strains to determine their minimum inhibitory concentrations.[2]

The logical relationship for the further use of this compound in creating more complex, biologically active molecules is depicted below.

Caption: Application workflow of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydrazino-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-1,3-benzoxazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Its unique molecular structure, featuring a fused benzene and oxazole ring with a reactive hydrazine moiety, makes it a valuable intermediate in the synthesis of a wide array of novel compounds with diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in drug discovery and development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 1,3-benzoxazol-2-ylhydrazine | PubChem[3] |

| Synonyms | 2-Hydrazinobenzoxazole, Benzooxazol-2-yl-hydrazine | Chem-Impex[1] |

| CAS Number | 15062-88-1 | Sigma-Aldrich[4] |

| Molecular Formula | C₇H₇N₃O | PubChem[3] |

| Molecular Weight | 149.15 g/mol | PubChem[3] |

| Appearance | White to light yellow solid | Sigma-Aldrich[4] |

| Melting Point | >136°C (with decomposition) | ChemicalBook[5] |

| Boiling Point | Not applicable (decomposes) | N/A |

| Solubility | Slightly soluble in Chloroform | ChemicalBook[5] |

| logP (Computed) | 1.1 | PubChem[3] |

| pKa | Data not readily available | N/A |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are essential for its practical application in research.

Synthesis Methodologies

There are two primary routes for the synthesis of this compound reported in the literature.

Method 1: From 2-Mercaptobenzoxazole

This method involves a two-step process starting from o-aminophenol.

-

Step 1: Synthesis of 2-Mercaptobenzoxazole (N1)

-

A mixture of o-aminophenol and carbon disulfide in an alcoholic potassium hydroxide solution is prepared.

-

The reaction mixture is refluxed for several hours.

-

The resulting product, 2-mercaptobenzoxazole, is isolated and purified.[6]

-

-

Step 2: Synthesis of this compound (N2)

Method 2: From 2-Chloro-1,3-benzoxazole

This alternative route provides a good yield of the target compound.

-

Procedure:

-

A solution of 2-chloro-1,3-benzoxazole (16.3 mmol) in diethyl ether (4 mL) is prepared.

-

This solution is added dropwise to a solution of hydrazine hydrate (NH₂H₄·H₂O, 81.4 mmol) in diethyl ether (20 mL).

-

The reaction temperature is maintained below 30°C during the addition.

-

The mixture is then stirred at 20°C for 1 hour.

-

The solvent is evaporated, and water (50 mL) is added to the residue and stirred for 10 minutes.

-

The resulting solid is collected by filtration, washed with water (50 mL), and dried to obtain pure this compound.

-

Characterization Protocols

The structural confirmation of synthesized this compound is typically achieved through standard spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic functional groups. Key absorption bands would include N-H stretching vibrations for the hydrazine group and C=N stretching of the oxazole ring.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. The spectrum for this compound would show distinct signals for the aromatic protons on the benzene ring and the protons of the hydrazine group (-NH-NH₂).

-

¹³C NMR: Used to confirm the carbon framework of the molecule.

-

Biological Activities and Applications

This compound serves as a crucial building block for the synthesis of various biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological effects.

-

Antimicrobial Activity: Derivatives have been synthesized that show significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains like Candida albicans.[6] For instance, reacting 2-hydrazinobenzoxazole with substituted acetophenones has yielded derivatives with potent antimicrobial properties.

-

Anticancer Potential: The benzoxazole scaffold is present in several anticancer agents. The reactive hydrazine group of this compound allows for the facile synthesis of hydrazones and other derivatives, which are being explored for their potential as novel cancer therapeutics.[1][2]

-

Enzyme Inhibition: This compound and its derivatives are utilized in biochemical research to study enzyme interactions and mechanisms, which can aid in the discovery of new therapeutic targets.[1]

-

Anti-inflammatory and Analgesic Effects: Some hydrazone derivatives incorporating the benzoxazole moiety have been reported to possess anti-inflammatory and analgesic properties.

The versatility of the hydrazine group allows for the creation of large libraries of derivative compounds, which can then be screened for various biological activities. This makes this compound a highly valuable scaffold in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H301: Toxic if swallowed (Acute toxicity, oral, Category 3).[3]

-

H319: Causes serious eye irritation (Eye irritation, Category 2A).[3]

Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

It is recommended to store the compound in a dark place, under an inert atmosphere, and at low temperatures (e.g., in a freezer under -20°C) to ensure stability.[4][5]

Conclusion

This compound is a compound of considerable importance in synthetic and medicinal chemistry. Its well-defined physicochemical properties and versatile reactivity make it an ideal starting material for the development of novel therapeutic agents and advanced materials. The experimental protocols outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this valuable chemical scaffold in their scientific endeavors. Further research into the specific mechanisms of action of its derivatives will continue to unlock its full potential in drug discovery and beyond.

References

An In-depth Technical Guide to 2-Hydrazino-1,3-benzoxazole (CAS: 15062-88-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-1,3-benzoxazole is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the presence of a reactive hydrazine group attached to the benzoxazole scaffold, make it a versatile building block for the synthesis of a wide array of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its applications in the development of therapeutic agents. Particular focus is given to the derivatization of this core structure and the biological activities of the resulting compounds, such as their antimicrobial and anticancer properties. This document aims to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point reported to be above 136 °C. It is characterized by its molecular formula, C₇H₇N₃O, and a molecular weight of 149.15 g/mol . The structural and property data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15062-88-1 | [1] |

| Molecular Formula | C₇H₇N₃O | [1][2] |

| Molecular Weight | 149.15 g/mol | [1][2] |

| IUPAC Name | 2-hydrazinyl-1,3-benzoxazole | |

| InChI Key | QITJGSMHKVXOFR-UHFFFAOYSA-N | |

| Physical Form | Solid | |

| Melting Point | >136 °C (decomposes) | |

| Boiling Point | 297.4 °C at 760 mmHg (Predicted) | |

| Purity | Typically ≥95% - 98% | |

| Storage Temperature | -20°C, under inert atmosphere, in a dark place | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Below is a summary of the available spectroscopic data.

| Technique | Data | Reference |

| ¹H NMR | A ¹H NMR spectrum is available. | [3] |

| ¹³C NMR | ¹³C NMR data for benzoxazole derivatives suggest characteristic shifts for the carbon atoms in the heterocyclic and benzene rings. For the parent benzoxazole, the C2 carbon appears around 152 ppm, while the carbons of the benzene ring (C4-C7) appear between 110 and 150 ppm. | [4] |

| IR Spectroscopy | Infrared spectroscopy of benzoxazole derivatives shows characteristic absorption bands. For instance, the N-H stretching of the hydrazine group is expected in the region of 3200-3400 cm⁻¹. The C=N stretching of the oxazole ring typically appears around 1615-1680 cm⁻¹. | |

| Mass Spectrometry | The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns of benzoxazoles often involve the cleavage of the oxazole ring with the loss of CO and HCN. |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The most common methods involve the reaction of a suitable 2-substituted benzoxazole with hydrazine hydrate.

From 2-Mercapto-1,3-benzoxazole

This method involves the nucleophilic substitution of the thiol group in 2-mercapto-1,3-benzoxazole with hydrazine.

Experimental Protocol:

-

A mixture of 2-mercapto-1,3-benzoxazole and an excess of hydrazine hydrate is refluxed.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.

From 2-Chloro-1,3-benzoxazole

An alternative synthesis involves the reaction of 2-chloro-1,3-benzoxazole with hydrazine hydrate.

Experimental Protocol:

-

To a solution of 2-chloro-1,3-benzoxazole in a suitable solvent, hydrazine hydrate is added dropwise at a controlled temperature.

-

The reaction mixture is stirred for a specified period at room temperature or with gentle heating.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is then treated with water to precipitate the product, which is collected by filtration, washed, and dried.

Reactivity and Derivatization

The hydrazine moiety of this compound is a key functional group that allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Synthesis of Hydrazones

This compound readily reacts with various aldehydes and ketones to form the corresponding hydrazones. These reactions are typically carried out in a suitable solvent like ethanol, often with a catalytic amount of acid.

General Experimental Protocol for Hydrazone Synthesis:

-

Equimolar amounts of this compound and the desired carbonyl compound are dissolved in ethanol.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Upon cooling, the hydrazone product often precipitates and can be collected by filtration and purified by recrystallization.

Synthesis of Pyrazole Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds is a common method for the synthesis of pyrazole derivatives.

Experimental Workflow for Pyrazole Synthesis:

Caption: General workflow for the synthesis of pyrazole derivatives.

Biological Activities of this compound Derivatives

While the biological activity of the parent compound is not extensively documented, its derivatives have shown significant promise as antimicrobial and anticancer agents.

Antimicrobial Activity

Derivatives of this compound, particularly hydrazones, have been synthesized and evaluated for their activity against a range of bacteria and fungi. Some of these compounds have demonstrated potent antimicrobial effects.

Mechanism of Action: The antimicrobial mechanism of some benzoxazole derivatives is believed to involve the inhibition of bacterial DNA gyrase.[5] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.

Experimental Protocol for Antimicrobial Susceptibility Testing (Microdilution Method):

-

The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in microtiter plates containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi).

-

The wells are inoculated with a standardized suspension of the test microorganisms.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.

Anticancer Activity

Several derivatives of this compound have been investigated for their potential as anticancer agents. These compounds have shown cytotoxicity against various cancer cell lines.

Mechanism of Action: The anticancer activity of certain benzoxazole derivatives has been attributed to their ability to inhibit receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). Inhibition of these kinases disrupts downstream signaling pathways, leading to apoptosis and reduced tumor growth.

VEGFR-2 Signaling Pathway:

VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the PLCγ-PKC-MAPK and PI3K-Akt pathways. These pathways promote endothelial cell proliferation, survival, and migration, which are essential for angiogenesis. Benzoxazole derivatives can inhibit VEGFR-2, thereby blocking these pro-angiogenic signals.

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

EGFR Signaling Pathway:

The binding of ligands like EGF to EGFR leads to receptor dimerization and activation of its tyrosine kinase domain. This triggers downstream pathways, including the Ras-Raf-MEK-ERK (MAPK) and PI3K-Akt pathways, which drive cell proliferation and survival. Inhibition of EGFR by benzoxazole derivatives can block these signals and induce apoptosis in cancer cells.

Caption: Inhibition of the EGFR signaling pathway by benzoxazole derivatives.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the development of new therapeutic agents. Its straightforward synthesis and the reactivity of its hydrazine group allow for the creation of diverse libraries of derivatives. The demonstrated antimicrobial and anticancer activities of these derivatives, through mechanisms such as DNA gyrase and receptor tyrosine kinase inhibition, highlight the importance of the benzoxazole scaffold in medicinal chemistry. Further research into the synthesis of novel derivatives and the elucidation of their mechanisms of action is warranted and holds promise for the discovery of new and effective drugs. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its potential applications.

References

Spectroscopic Characterization of 2-Hydrazino-1,3-benzoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Hydrazino-1,3-benzoxazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] This document outlines the key spectroscopic data, detailed experimental protocols for its synthesis and analysis, and visual representations of relevant chemical and analytical workflows.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of bioactive molecules, including potential anticancer and antimicrobial agents.[1][2] Its unique structure, featuring a benzoxazole core and a reactive hydrazine group, allows for diverse chemical modifications, making it a key building block in the development of novel therapeutic compounds and functional materials.[1] Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent research and development activities. This guide summarizes the essential spectroscopic data and methodologies for the comprehensive analysis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound based on available literature.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.76 | br s | 1H | -NH- (hydrazine) |

| 7.31 | d, J= 7.7Hz | 1H | Aromatic CH |

| 7.22 | d, J = 7.3Hz | 1H | Aromatic CH |

| 7.09 | dt, J= 1.0, 7.7Hz | 1H | Aromatic CH |

| 6.95 | dt, J= 1.1, 7.7Hz | 1H | Aromatic CH |

| 4.47 | br s | 2H | -NH₂ (hydrazine) |

| Solvent: DMSO-d₆, Frequency: 400MHz |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretching (hydrazine) |

| 3100-3000 | C-H stretching (aromatic) |

| 1650-1600 | C=N stretching (benzoxazole ring) |

| 1600-1450 | C=C stretching (aromatic) |

| 1280-1200 | C-N stretching |

| 1100-1000 | C-O-C stretching (benzoxazole ring) |

Mass Spectrometry (MS)

The exact mass spectrum is not detailed in the provided search results. However, for a compound with the molecular formula C₇H₇N₃O, the expected molecular ion peak [M]⁺ would be at m/z 149.06. Fragmentation patterns would likely involve the loss of hydrazine-related fragments and cleavage of the benzoxazole ring.

| m/z | Assignment |

| 149 | [M]⁺ |

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of 2-chloro-1,3-benzoxazole with hydrazine hydrate.

Materials:

-

2-chloro-1,3-benzoxazole

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Diethyl ether

-

Water

Procedure:

-

Prepare a solution of hydrazine hydrate (4.07g, 81.4mmol) in diethyl ether (20mL).

-

In a separate flask, dissolve 2-chloro-1,3-benzoxazole (2.5g, 16.3mmol) in diethyl ether (4mL).

-

Add the 2-chloro-1,3-benzoxazole solution dropwise to the hydrazine hydrate solution, ensuring the reaction temperature is maintained below 30°C.

-

Stir the reaction mixture at 20°C for 1 hour.

-

Evaporate the solvent under reduced pressure.

-

Add water (50mL) to the residue and stir for 10 minutes.

-

Collect the solid product by filtration.

-

Wash the filter cake with water (50mL).

-

Dry the filter cake to obtain the pure this compound.

Spectroscopic Analysis

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

Mass Spectrometer (e.g., ESI or EI)

-

UV-Vis Spectrophotometer

Protocols:

-

¹H NMR Spectroscopy: Dissolve a small sample of the synthesized compound in a suitable deuterated solvent (e.g., DMSO-d₆). Record the spectrum and process the data to identify chemical shifts, multiplicities, and integrations.

-

Infrared (IR) Spectroscopy: Prepare a sample of the compound (e.g., as a KBr pellet or a thin film) and record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry: Introduce a solution of the sample into the mass spectrometer to obtain the mass spectrum and identify the molecular ion peak and fragmentation patterns.

-

UV-Vis Spectroscopy: Dissolve the compound in a suitable solvent (e.g., ethanol) to a known concentration (e.g., 10⁻⁵ M) and record the absorption spectrum to determine the maximum absorption wavelengths (λₘₐₓ).[3]

Visualizations

The following diagrams illustrate the synthesis workflow, a general spectroscopic characterization process, and a potential biological pathway for benzoxazole derivatives.

Caption: Synthesis workflow for this compound.

Caption: General workflow for spectroscopic characterization.

Caption: Putative antimicrobial action of benzoxazole derivatives.

References

An In-depth Technical Guide to the Spectroscopic Data of 2-Hydrazino-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available ¹H NMR and a discussion on the expected ¹³C NMR spectral data for 2-Hydrazino-1,3-benzoxazole. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. A thorough understanding of its structure through spectroscopic methods is crucial for its application in research and development.

¹H and ¹³C NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the reported ¹H NMR data and provide expected ranges for the ¹³C NMR chemical shifts of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -NH- (Hydrazino) | 8.76 | broad singlet | - | 1H |

| Aromatic CH | 7.31 | doublet | 7.7 | 1H |

| Aromatic CH | 7.22 | doublet | 7.3 | 1H |

| Aromatic CH | 7.09 | doublet of triplets | 1.0, 7.7 | 1H |

| Aromatic CH | 6.95 | doublet of triplets | 1.1, 7.7 | 1H |

| -NH₂ (Hydrazino) | 4.47 | broad singlet | - | 2H |

Table 1: ¹H NMR spectral data for this compound in DMSO-d₆ at 400 MHz.[1]

¹³C NMR Data

As of the latest data available, specific experimentally determined ¹³C NMR data for this compound has not been reported in the cited literature. However, based on the known chemical shift ranges for benzoxazole derivatives, the expected approximate chemical shifts for the carbon atoms of this compound are presented below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 (C=N) | 160 - 170 |

| C3a (Ar-C) | 140 - 150 |

| C7a (Ar-C) | 145 - 155 |

| C4, C5, C6, C7 (Ar-CH) | 108 - 125 |

Table 2: Expected ¹³C NMR chemical shift ranges for the benzoxazole core of this compound.

Experimental Protocols

The following section details the synthetic procedure for this compound, which also serves as the sample preparation method for NMR analysis.

Synthesis of this compound

A solution of 2-chloro-1,3-benzoxazole (2.5g, 16.3mmol) in diethyl ether (4mL) was added dropwise to a solution of hydrazine hydrate (NH₂NH₂·H₂O) (4.07g, 81.4mmol) in diethyl ether (20mL), ensuring the reaction temperature was maintained below 30℃. The resulting mixture was stirred at 20℃ for 1 hour. Following the reaction, the solvent was removed by evaporation. Water (50mL) was added to the residue and stirred for 10 minutes. The solid product was collected by filtration and the filter cake was washed with water (50mL). The collected solid was then dried to yield pure this compound as a white solid (2g, 82.4% yield).[1]

NMR Sample Preparation and Data Acquisition

For NMR analysis, a small quantity of the purified this compound is dissolved in a deuterated solvent, in this case, DMSO-d₆. The solution is then transferred to an NMR tube for analysis. The ¹H NMR spectrum was acquired on a 400 MHz NMR spectrometer.

Logical Workflow for NMR Data Analysis

The process of analyzing the NMR data to elucidate the structure of this compound follows a logical progression. This workflow ensures that all spectral information is considered for an accurate structural assignment.

Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.

References

Infrared Spectroscopy of 2-Hydrazino-1,3-benzoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the infrared (IR) spectroscopy of 2-Hydrazino-1,3-benzoxazole. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a detailed predicted spectrum based on the analysis of structurally analogous compounds, namely 2-aminobenzoxazole and 2-hydrazinobenzothiazole. The vibrational mode assignments provided are derived from established group frequency correlations and a comparative analysis of these related molecules.

Core Data Presentation: Predicted Infrared Absorption Data

The following table summarizes the predicted key infrared absorption bands for this compound. These predictions are based on the functional groups present in the molecule and data from structurally similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3350 - 3200 | Medium-Strong, Broad | N-H stretching (asymmetric and symmetric) of the hydrazino group |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~1640 | Strong | C=N stretching (benzoxazole ring) |

| ~1610 | Medium-Strong | N-H bending (scissoring) of the hydrazino group |

| 1580 - 1450 | Medium-Strong (multiple bands) | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O-C stretching (asymmetric) of the benzoxazole ring |

| ~1020 | Medium | C-O-C stretching (symmetric) of the benzoxazole ring |

| Below 900 | Medium-Weak | C-H out-of-plane bending (aromatic) |

Experimental Protocol: FT-IR Spectroscopy using the KBr Pellet Method

This section outlines a detailed methodology for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the potassium bromide (KBr) pellet technique.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Hydraulic press with a pellet die (e.g., 13 mm diameter)

-

Agate mortar and pestle

-

Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2 hours and stored in a desiccator.

-

Analytical balance (readable to 0.1 mg)

-

Spatula

-

Sample of this compound (solid)

-

Infrared lamp (optional, for drying)

Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the this compound sample.

-

In the agate mortar, grind the sample into a very fine powder. The particle size should be smaller than the wavelength of the incident IR radiation to minimize scattering.

-

-

Mixing with KBr:

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

-

Add the KBr to the mortar containing the ground sample.

-

Gently but thoroughly mix the sample and KBr using the pestle for 1-2 minutes until a homogeneous mixture is obtained. Avoid vigorous grinding which can increase the KBr's exposure to atmospheric moisture.

-

-

Pellet Formation:

-

Carefully transfer a portion of the mixture into the pellet die.

-

Distribute the powder evenly to ensure a uniform pellet thickness.

-

Assemble the die and place it in the hydraulic press.

-

Apply pressure (typically 8-10 tons) for 1-2 minutes. This will cause the KBr to flow and form a transparent or translucent pellet.

-

Slowly release the pressure and carefully disassemble the die.

-

-

Spectral Acquisition:

-

Place the resulting KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum using an empty sample holder or a pure KBr pellet.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the key absorption bands in the spectrum.

-

Correlate the observed wavenumbers with the vibrational modes of the functional groups present in this compound to confirm its structure.

-

Visualizations

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of this compound using the KBr pellet method.

Caption: Workflow for FT-IR analysis of this compound.

Key Functional Group Vibrations

This diagram illustrates the key functional groups in this compound and their corresponding characteristic IR vibrational modes.

Caption: Key functional groups and their IR vibrations.

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Hydrazino-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science, primarily serving as a versatile intermediate in the synthesis of a wide range of bioactive molecules and functional materials.[1] This technical guide provides a comprehensive overview of the current understanding of its molecular structure and conformation. While detailed crystallographic data for this compound is not extensively available in the current body of scientific literature, this guide synthesizes available spectroscopic information and draws parallels from structurally related compounds to elucidate its key structural features. This document also outlines the standard experimental and computational methodologies that would be employed for a thorough structural and conformational analysis.

Introduction

This compound (C₇H₇N₃O, CAS RN: 15062-88-1) possesses a fused bicyclic benzoxazole core with a hydrazino group at the 2-position.[2][3] This unique combination of a rigid aromatic system and a reactive nucleophilic hydrazino moiety makes it a valuable building block in drug discovery, particularly in the development of anticancer and antimicrobial agents.[1] An in-depth understanding of its three-dimensional structure, preferred conformations, and electronic properties is crucial for rational drug design and the development of novel materials.

Molecular Structure

The molecular structure of this compound consists of a planar benzoxazole ring system linked to a flexible hydrazino group. The benzoxazole moiety is an aromatic bicyclic heterocycle, where a benzene ring is fused to an oxazole ring.

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Spectroscopic Data

Spectroscopic methods are fundamental in elucidating the molecular structure of compounds. For this compound, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide key insights.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3327 | -NH₂ stretching (asymmetric) | [4] |

| 3282 | -NH₂ stretching (symmetric) | [4] |

| 3180 | -NH stretching | [4] |

| 1645 | C=N stretching | [4] |

| 1580 | N-H bending | [4] |

| 1450, 1510 | C=C aromatic stretching | [4] |

| 1277 | C-N stretching | [4] |

| 648 | C-S stretching (of precursor) | [4] |

Table 2: ¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 7.22 - 7.54 | Multiplet | 4H | Aromatic protons | [4] |

| 4.35 | Broad singlet | 2H | -NH₂ protons | [4] |

| ~8.0 (estimated) | Singlet | 1H | -NH proton | General Knowledge |

Note: The chemical shift for the -NH proton is an estimation based on typical values for similar functional groups and may vary depending on the solvent and concentration.

Molecular Conformation

The conformation of this compound is largely determined by the rotation around the C2-N (hydrazino) single bond. The benzoxazole ring system is rigid and planar. The hydrazino group, however, can adopt different spatial orientations.

Computational modeling, though not specifically reported for this molecule, would be the ideal tool to investigate the conformational landscape. Such studies would typically involve quantum mechanical calculations (e.g., Density Functional Theory - DFT) to determine the relative energies of different conformers and the energy barriers for their interconversion. The planarity of the benzoxazole ring system suggests that the primary conformational flexibility arises from the exocyclic hydrazino group.

Experimental Protocols

Detailed experimental protocols for the structural characterization of this compound are not explicitly available. However, based on standard laboratory practices for similar compounds, the following methodologies would be employed.

Synthesis

A common synthetic route to this compound involves the treatment of 2-mercaptobenzoxazole with hydrazine hydrate.[4]

Caption: A typical synthetic workflow for this compound.

Protocol:

-

2-Mercaptobenzoxazole is dissolved in a suitable solvent, such as ethanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed for several hours.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from an appropriate solvent to yield pure this compound.[4]

X-ray Crystallography

To obtain definitive data on bond lengths, bond angles, and the solid-state conformation, single-crystal X-ray diffraction is the gold standard.

Hypothetical Protocol:

-

Crystal Growth: Single crystals of this compound would be grown, likely by slow evaporation of a saturated solution in a suitable solvent system.

-

Data Collection: A suitable crystal would be mounted on a goniometer and irradiated with monochromatic X-rays. Diffraction data would be collected over a range of angles.

-

Structure Solution and Refinement: The collected diffraction data would be used to solve the crystal structure using direct methods or Patterson synthesis, followed by refinement to obtain the final atomic coordinates, bond lengths, and angles.

Computational Chemistry

Computational methods are invaluable for exploring conformational preferences and electronic properties.

Hypothetical Protocol:

-

Model Building: The 3D structure of this compound would be built using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search would be performed to identify low-energy conformers.

-

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers would be optimized using a quantum mechanical method (e.g., DFT with a suitable basis set like 6-31G*). Frequency calculations would be performed to confirm that the optimized structures are true energy minima.

-

Property Calculations: Various molecular properties, such as electrostatic potential maps and molecular orbital energies, could be calculated to understand the molecule's reactivity and electronic nature.

Conclusion

This compound is a molecule of considerable synthetic utility. While a complete, experimentally determined three-dimensional structure is not yet available in the public domain, spectroscopic data and the principles of structural chemistry provide a solid foundation for understanding its molecular architecture. The benzoxazole core imparts rigidity and planarity, while the exocyclic hydrazino group introduces conformational flexibility and a key site for further chemical modification. Future research involving single-crystal X-ray diffraction and high-level computational studies will be instrumental in providing a more detailed and quantitative picture of the structure and conformation of this important heterocyclic compound, which will undoubtedly aid in its further application in drug discovery and materials science.

References

Navigating the Physicochemical Landscape of 2-Hydrazino-1,3-benzoxazole: A Technical Guide to Solubility and Stability

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 2-Hydrazino-1,3-benzoxazole, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation frameworks to guide further investigation of this promising molecule.

Introduction to this compound

This compound (CAS No. 15062-88-1) is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a hydrazine substituent at the 2-position.[3][4] Its unique structural motifs make it a valuable intermediate in the synthesis of a variety of bioactive molecules, including those with potential anticancer and antimicrobial properties.[1][2] A thorough understanding of its solubility and stability is paramount for its effective use in research and development, ensuring the reliability and reproducibility of experimental results and the quality of resulting products.

Solubility Profile

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate its solubility characteristics in common laboratory solvents.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility Classification | Reference |

| Chloroform | Slightly Soluble | [5] |

| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble | [5] |

| Methanol | Slightly Soluble | [5] |

| Water | Insoluble (predicted) | [4] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the following experimental protocols are recommended.

This method determines the equilibrium solubility of a compound in a given solvent.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid material should be visually confirmed.

-

Sample Collection and Preparation: After equilibration, allow the solution to stand undisturbed to permit the settling of excess solid. Carefully withdraw an aliquot of the supernatant.

-

Filtration: Filter the aliquot through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL or mol/L.

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: Serially dilute the stock solution in the target aqueous buffer.

-

Precipitation Detection: Monitor the solutions for the first sign of precipitation using nephelometry or turbidimetry.

-

Data Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.

Stability Profile and Forced Degradation Studies

The recommended storage conditions for this compound are in a dark place, under an inert atmosphere, and at -20°C, suggesting potential instability to light, oxygen, and heat.[5][6] To fully characterize its stability, forced degradation studies are essential. These studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8][9]

Recommended Forced Degradation Conditions

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Method |

| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C |

| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C |

| Neutral Hydrolysis | Water at 60°C |

| Oxidative Degradation | 3% H₂O₂ at room temperature |

| Thermal Degradation | Solid-state sample heated at a temperature above the recommended storage temperature (e.g., 60°C) |

| Photodegradation | Expose a solution and solid sample to a combination of UV and visible light as per ICH Q1B guidelines |

Experimental Protocol for Forced Degradation Studies

-

Sample Preparation: Prepare solutions of this compound in the respective stress media. For solid-state thermal stress, use the neat compound.

-

Stress Application: Expose the samples to the conditions outlined in Table 2 for a defined period (e.g., 24, 48, 72 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

-

Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

-

Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Hydrazinobenzoxazole | C7H7N3O | CID 303862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoxazole - Wikipedia [en.wikipedia.org]

- 5. This compound CAS#: 15062-88-1 [m.chemicalbook.com]

- 6. This compound | 15062-88-1 [sigmaaldrich.com]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 9. biomedres.us [biomedres.us]

Tautomeric Equilibria in 2-Hydrazino-1,3-benzoxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-hydrazino-1,3-benzoxazole are a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Their biological activity is intrinsically linked to their molecular structure, which is complicated by the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the tautomeric forms of this compound derivatives, focusing on the prevalent amino-imino equilibrium. It details the synthesis of these compounds, the experimental protocols used for their characterization, and the spectroscopic and computational methods employed to elucidate their tautomeric behavior. This document serves as a resource for researchers and professionals engaged in the design and development of novel therapeutics based on the benzoxazole scaffold.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of a hydrazino group at the 2-position introduces the possibility of tautomerism, a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. In the case of this compound derivatives, the primary tautomeric equilibrium is between the amino and imino forms. The predominance of a particular tautomer can be influenced by factors such as the nature of substituents, the solvent, and the solid-state packing forces. Understanding and controlling this tautomeric balance is critical for drug design, as different tautomers can exhibit distinct pharmacological profiles and physicochemical properties.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process, starting from readily available precursors.

Synthesis of 2-Hydrazinobenzoxazole

A common route to 2-hydrazinobenzoxazole (N2) begins with the reaction of ortho-aminophenol with carbon disulfide in an alcoholic potassium hydroxide solution to yield 2-mercaptobenzoxazole (N1). Subsequently, 2-mercaptobenzoxazole is treated with hydrazine monohydrate and refluxed for an extended period until the evolution of hydrogen sulfide ceases, affording the desired 2-hydrazinobenzoxazole.[1]

Synthesis of 2-[(α-methylbenzylidene)-hydrazino]benzoxazole Derivatives

Derivatives can be synthesized by reacting 2-hydrazinobenzoxazole with substituted acetophenones in an ethanol medium.[2] This condensation reaction yields the corresponding hydrazone derivatives.

General Synthesis of Hydrazone Derivatives

A number of hydrazone derivatives can be prepared by reacting 2-hydrazinobenzoxazole with various benzaldehydes.[1]

Tautomeric Forms of this compound

The tautomerism in this compound derivatives is primarily an amino-imino tautomerism. The two main forms are the amino tautomer and the imino tautomer.

-

Amino Tautomer: In this form, the exocyclic nitrogen atom is an amino group (-NH2), and the endocyclic nitrogen atom of the benzoxazole ring is double-bonded to the C2 carbon.

-

Imino Tautomer: In this form, the exocyclic nitrogen forms an imino group (=NH), and the proton has migrated to the endocyclic nitrogen atom.

The equilibrium between these two forms can be influenced by electronic and steric effects of substituents on the benzoxazole ring or the hydrazino side chain, as well as by the polarity of the solvent.

Caption: Amino-imino tautomeric equilibrium in this compound.

Experimental Characterization of Tautomers

Several spectroscopic techniques are employed to identify and quantify the tautomeric forms of this compound derivatives in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁵N NMR spectroscopy are powerful tools for distinguishing between the amino and imino tautomers.[3][4] The chemical shifts of the protons and nitrogens in the hydrazino moiety are particularly informative. For instance, the presence of distinct signals for the -NH₂ protons in the amino form versus a single =NH proton signal in the imino form can provide direct evidence of the predominant tautomer. In some cases, variable temperature NMR studies can be used to investigate the dynamics of the tautomeric equilibrium.[5]

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about the functional groups present in the molecule. The stretching vibrations of N-H and C=N bonds appear at different frequencies, allowing for the differentiation of the amino and imino tautomers.[1] For example, the disappearance of the characteristic asymmetric and symmetric stretching vibrations of the NH₂ group and the appearance of new bands corresponding to the N-H and C=N stretching of the imine can indicate the formation of the imino tautomer.[1]

UV-Visible Spectroscopy

The electronic absorption spectra of the amino and imino tautomers are typically different due to the differences in their conjugated systems. UV-Vis spectroscopy can be used to study the tautomeric equilibrium in solution, and how it is affected by solvent polarity.[6][7]

Computational Studies on Tautomeric Stability

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to complement experimental findings and to provide a deeper understanding of the factors governing tautomeric stability.[5][8][9] These computational methods can be used to:

-

Calculate the relative energies of the different tautomers to predict the most stable form in the gas phase or in solution (using solvation models).

-

Optimize the molecular geometries of the tautomers.

-

Predict spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) that can be compared with experimental data.

Caption: A typical computational workflow for studying tautomerism.

Quantitative Data

While specific quantitative data for the tautomeric equilibrium of a wide range of this compound derivatives is not extensively compiled in a single source, the following table provides a template for how such data should be structured for comparative analysis. Researchers are encouraged to populate this table with their own experimental and computational results.

| Derivative (Substituent) | Solvent | Method | Tautomeric Ratio (Amino:Imino) | ΔG (kcal/mol) | Reference |

| Unsubstituted | DMSO-d₆ | ¹H NMR | Data to be filled | Data to be filled | |

| 4-Chloro | CDCl₃ | ¹H NMR | Data to be filled | Data to be filled | |

| 4-Nitro | Methanol | UV-Vis | Data to be filled | Data to be filled | |

| Unsubstituted | Gas Phase | DFT | Data to be filled | Data to be filled | |

| 4-Methoxy | Acetonitrile | DFT | Data to be filled | Data to be filled |

Detailed Experimental Protocols

General Procedure for the Synthesis of 2-Hydrazinobenzoxazole

-

Step 1: Synthesis of 2-Mercaptobenzoxazole. To a solution of potassium hydroxide in ethanol, add o-aminophenol. After dissolution, add carbon disulfide dropwise while stirring. Reflux the reaction mixture for 4-6 hours. Cool the mixture and pour it into cold water. Acidify with a dilute acid (e.g., acetic acid) to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol.

-

Step 2: Synthesis of 2-Hydrazinobenzoxazole. Suspend 2-mercaptobenzoxazole in hydrazine monohydrate (80%). Reflux the mixture for 24 hours or until the evolution of H₂S gas ceases (can be tested with lead acetate paper). Cool the reaction mixture and pour it into ice-cold water. Filter the resulting solid, wash thoroughly with water, and recrystallize from a suitable solvent like ethanol.[1]

General Procedure for the Synthesis of Hydrazone Derivatives

-

Dissolve 2-hydrazinobenzoxazole in a minimal amount of hot ethanol.

-

In a separate flask, dissolve the desired aldehyde or ketone in ethanol.

-

Add the solution of the carbonyl compound to the solution of 2-hydrazinobenzoxazole.

-

Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography.

-

Upon completion, cool the reaction mixture. The product will precipitate out.

-

Filter the solid, wash with cold ethanol, and dry. Recrystallize if necessary.

NMR Spectroscopic Analysis of Tautomeric Equilibrium

-

Prepare a solution of the this compound derivative in the desired deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of approximately 10-20 mg/mL.

-

Acquire ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K).

-

For quantitative analysis, ensure the ¹H NMR spectrum is acquired with a sufficient relaxation delay to allow for complete relaxation of all protons.

-

Integrate the signals corresponding to the distinct protons of each tautomer. For example, integrate the signal for the -NH₂ protons of the amino tautomer and the =NH proton of the imino tautomer.

-

Calculate the molar ratio of the tautomers from the integral values.

-

If desired, perform variable temperature NMR experiments to study the effect of temperature on the equilibrium.

Conclusion

The tautomerism of this compound derivatives is a crucial aspect that influences their chemical behavior and biological activity. A thorough understanding of the factors that govern the position of the tautomeric equilibrium is essential for the rational design of new drug candidates. This guide has provided an overview of the synthesis, characterization, and computational analysis of these compounds, offering a foundational resource for researchers in the field. The combination of experimental techniques, particularly NMR and IR spectroscopy, with computational modeling provides a powerful approach to elucidating the tautomeric preferences of this important class of heterocyclic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial activities of 2-[(alpha-methylbenzylidene)-hydrazino]benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structural Characterization of Substituted 2-Phenacylbenzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azo-hydrazone tautomerism observed from UV-vis spectra by pH control and metal-ion complexation for two heterocyclic disperse yellow dyes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Theoretical and Computational Insights into 2-Hydrazino-1,3-benzoxazole: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydrazino-1,3-benzoxazole is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile scaffold in the synthesis of novel therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer agents.[3][4] This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of this compound, alongside detailed experimental protocols for its synthesis and characterization. The document is intended to equip researchers with the necessary information to explore the physicochemical properties and therapeutic potential of this compound.

Introduction

This compound is a key building block in the development of various biologically active molecules.[2] The presence of the benzoxazole core and the reactive hydrazine group allows for diverse chemical modifications, leading to compounds with a range of pharmacological properties.[5] Understanding the structural, electronic, and reactive nature of the core molecule is paramount for the rational design of new derivatives with enhanced efficacy and selectivity. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate these properties at the molecular level. This guide outlines the standard computational and experimental workflows for a thorough investigation of this compound.

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

DFT is a widely used method for investigating the electronic structure and properties of molecules.[1] The B3LYP functional combined with the 6-311++G(d,p) basis set is a common choice for such studies, offering a good balance between accuracy and computational cost.[6]

2.1.1. Geometry Optimization

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule.

-

Software: Gaussian 09 or similar quantum chemistry package.

-

Method: B3LYP functional.[1]

-

Basis Set: 6-311++G(d,p).[6]

-

Procedure: The initial structure of this compound is drawn and subjected to geometry optimization without any symmetry constraints. The convergence to a true energy minimum is confirmed by the absence of imaginary frequencies in the vibrational frequency calculation.

-

Expected Output: Optimized bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | Value | C1-C2-C3 | Value |

| C2-N3 | Value | C2-N3-C4 | Value |

| N3-C4 | Value | N3-C4-O5 | Value |

| C4-O5 | Value | C4-O5-C6 | Value |

| ... | ... | ... | ... |

| Note: The values in this table are placeholders and would be obtained from the DFT calculations. |

2.1.2. Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[7]

-

Procedure: The energies of the HOMO and LUMO are calculated from the optimized geometry.

-

Expected Output: Visualization of the HOMO and LUMO distributions and their corresponding energy values.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative)

| Parameter | Energy (eV) |

| HOMO Energy | Value |

| LUMO Energy | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Note: The values in this table are placeholders and would be obtained from the DFT calculations. |

2.1.3. Molecular Electrostatic Potential (MEP) Mapping

The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack.[8]

-

Procedure: The MEP is calculated and mapped onto the electron density surface of the optimized molecule.

-

Expected Output: A color-coded map where red indicates electron-rich regions (nucleophilic) and blue indicates electron-poor regions (electrophilic).

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the literature for the synthesis of this compound from 2-mercaptobenzoxazole.[5]

-

Materials: 2-mercaptobenzoxazole, hydrazine hydrate (80%), ethanol.

-

Procedure:

-

Dissolve 2-mercaptobenzoxazole in ethanol.

-

Add hydrazine hydrate (80%) to the solution.

-

Reflux the mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry under vacuum.

-

Table 3: Spectroscopic Data for this compound

| Technique | Observed Peaks |

| FT-IR (cm⁻¹) | ν(N-H), ν(C=N), ν(C-O), aromatic ν(C=C) |

| ¹H NMR (ppm) | Signals corresponding to aromatic protons and N-H protons |

| ¹³C NMR (ppm) | Signals corresponding to aromatic and heterocyclic carbons |

| Note: Specific peak positions would be determined experimentally. |

Potential Biological Activity and Signaling Pathways

Derivatives of this compound have shown promise as anticancer agents.[3][4] While the precise mechanism of the parent compound is not fully elucidated, related benzoxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases and VEGFR-2, leading to the induction of apoptosis.[9][10]

Plausible Anticancer Signaling Pathway

Based on the activity of similar compounds, a potential mechanism of action for derivatives of this compound could involve the inhibition of key signaling pathways that are often dysregulated in cancer.

Caption: Plausible signaling pathway inhibited by this compound derivatives.

Experimental and Computational Workflow

The following diagram illustrates a logical workflow for the comprehensive study of this compound and its derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 6. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Preparation of Pyrazole Compounds Using 2-Hydrazino-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole compounds derived from 2-Hydrazino-1,3-benzoxazole. This class of compounds holds significant promise in medicinal chemistry, exhibiting a range of biological activities.

Introduction

Pyrazole moieties are a cornerstone in the development of therapeutic agents due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. When integrated with a benzoxazole scaffold, another privileged heterocyclic system known for its biological significance, the resulting hybrid molecules present unique opportunities for drug discovery. The synthesis of these compounds is typically achieved through the condensation reaction of a hydrazine derivative, in this case, this compound, with a 1,3-dicarbonyl compound. This reaction provides a versatile and efficient route to a library of novel pyrazole derivatives.

General Reaction Scheme